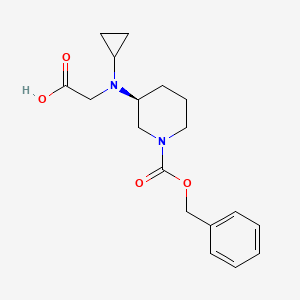

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

Beschreibung

“(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester” is a chiral piperidine derivative characterized by a cyclopropylamino-carboxymethyl substituent at the 3-position of the piperidine ring and a benzyloxycarbonyl (Cbz) protective group at the 1-position. Its molecular formula is C₁₈H₂₆N₂O₄ (molecular weight: 334.41 g/mol), and it is registered under CAS 1354010-53-9 . The stereochemistry at the 3-position is critical for its biological and chemical interactions, as the (S)-enantiomer often exhibits distinct pharmacological properties compared to its (R)-counterpart. The compound’s structure combines a rigid cyclopropane ring with a flexible piperidine backbone, which may influence its solubility, metabolic stability, and target binding affinity.

Eigenschaften

IUPAC Name |

2-[cyclopropyl-[(3S)-1-phenylmethoxycarbonylpiperidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c21-17(22)12-20(15-8-9-15)16-7-4-10-19(11-16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOICDLZVSKERK-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CC(=O)O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)N(CC(=O)O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and potential therapeutic applications.

Structural Overview

The compound features a piperidine core, a carboxymethyl group, and a cyclopropyl amino substituent, along with a benzyl ester moiety that enhances lipophilicity. These characteristics suggest diverse interactions with biological targets, which are crucial for its pharmacological effects.

1. Enzyme Inhibition

Research indicates that compounds structurally similar to (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester can inhibit specific enzymes. For instance, derivatives of piperidine carboxylic acids have shown inhibitory effects on adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1), which plays a role in inflammatory responses . Such inhibition can have implications for treating conditions characterized by excessive inflammation.

2. Receptor Modulation

The unique structural features of this compound may allow it to act as an agonist or antagonist at various receptors. In particular, the presence of the cyclopropyl group may enhance binding affinity to certain G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. This modulation could lead to therapeutic effects in conditions like anxiety or depression, where GPCRs play significant roles.

Case Studies and Research Findings

Several studies highlight the biological activity of similar compounds, providing insights into the potential effects of (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester:

- Anti-inflammatory Effects : A study demonstrated that piperidine derivatives exhibited potent oral inhibitory activities against neutrophil migration in inflammatory models in mice . This suggests that (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester may also possess similar anti-inflammatory properties.

- Antitumor Activity : Research on carboxylic acid derivatives has indicated potential immune-enhancing and anti-tumor properties in human lymphocytes exposed to stress conditions such as microgravity . This highlights the importance of further exploring the anticancer potential of this compound.

Comparative Analysis

To better understand how (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester compares with other related compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| Cyclopropylamine | Contains a cyclopropyl group | Simpler structure, primarily used as an intermediate |

| Benzyl Glycine | Amino acid derivative with benzyl group | Lacks cyclopropane; simpler biological activity |

| Piperidine Derivatives | Varied substitutions on piperidine | Diverse biological activities depending on substituents |

The unique combination of functionalities in (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester may confer distinct pharmacological properties compared to simpler analogs.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Insights

- Cyclopropane vs. Ethyl/Isopropyl Groups : The cyclopropyl substituent in the target compound introduces steric constraint and metabolic resistance compared to ethyl or isopropyl analogs . For instance, the ethyl-substituted variant (CAS 1353999-51-5) exhibits higher conformational flexibility, which may reduce target specificity but improve solubility .

- Carboxymethyl vs. Chloroacetyl/Aminoethyl: The carboxymethyl group in the target compound provides a carboxylic acid moiety, enabling ionic interactions with basic residues in biological targets. In contrast, the chloroacetyl group (CAS 54981-19-0) introduces electrophilicity for covalent modifications, while the aminoethyl group (CAS 1353972-73-2) enhances basicity and water solubility .

- Benzyl Ester as a Protective Group: All compounds share the benzyl ester (Cbz) group, which protects the piperidine nitrogen during synthesis and can be cleaved under hydrogenolysis conditions. This group contributes to moderate lipophilicity across the series .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.